molecular formula C22H19ClN4O2S B11607405 4-chloro-N-[3-(3,4-dimethylanilino)quinoxalin-2-yl]benzenesulfonamide

4-chloro-N-[3-(3,4-dimethylanilino)quinoxalin-2-yl]benzenesulfonamide

Cat. No.: B11607405
M. Wt: 438.9 g/mol
InChI Key: WIPUHRFVFYHYTI-UHFFFAOYSA-N
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Description

4-chloro-N-[3-(3,4-dimethylanilino)quinoxalin-2-yl]benzenesulfonamide is a complex organic compound that features a quinoxaline core, a benzenesulfonamide group, and a chloro-substituted aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[3-(3,4-dimethylanilino)quinoxalin-2-yl]benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the quinoxaline core, which can be synthesized through the condensation of o-phenylenediamine with a diketone. The benzenesulfonamide group is then introduced via sulfonation reactions, and the chloro-substituted aniline moiety is attached through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and reagents are carefully selected to ensure efficient synthesis while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[3-(3,4-dimethylanilino)quinoxalin-2-yl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the quinoxaline core or the benzenesulfonamide group.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the chloro-substituted aniline moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydroxide and various halides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

4-chloro-N-[3-(3,4-dimethylanilino)quinoxalin-2-yl]benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with specific properties, such as conductivity and fluorescence.

Mechanism of Action

The mechanism of action of 4-chloro-N-[3-(3,4-dimethylanilino)quinoxalin-2-yl]benzenesulfonamide involves its interaction with molecular targets and pathways. The quinoxaline core can intercalate with DNA, affecting transcription and replication processes. The benzenesulfonamide group may inhibit specific enzymes, leading to altered cellular functions. The chloro-substituted aniline moiety can interact with various receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-[3-(3,4-dimethylanilino)quinoxalin-2-yl]benzenesulfonamide: shares structural similarities with other quinoxaline derivatives and sulfonamide compounds.

    Quinoxaline derivatives: These compounds have a quinoxaline core and are known for their diverse biological activities.

    Sulfonamide compounds: These compounds contain a sulfonamide group and are widely used in medicinal chemistry.

Uniqueness

The uniqueness of This compound lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C22H19ClN4O2S

Molecular Weight

438.9 g/mol

IUPAC Name

4-chloro-N-[3-(3,4-dimethylanilino)quinoxalin-2-yl]benzenesulfonamide

InChI

InChI=1S/C22H19ClN4O2S/c1-14-7-10-17(13-15(14)2)24-21-22(26-20-6-4-3-5-19(20)25-21)27-30(28,29)18-11-8-16(23)9-12-18/h3-13H,1-2H3,(H,24,25)(H,26,27)

InChI Key

WIPUHRFVFYHYTI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=C(C=C4)Cl)C

Origin of Product

United States

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